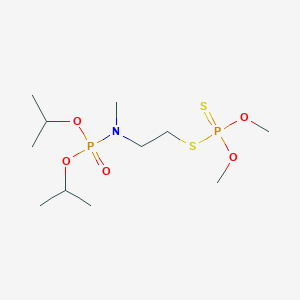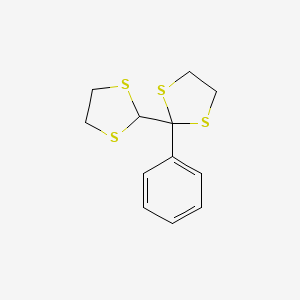
CID 71352148
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 71352148” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71352148 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 71352148 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: CID 71352148 may find applications in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of CID 71352148 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71352148 can be identified based on their chemical structure and properties. These compounds may include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): A derivative of salicylic acid with potential therapeutic applications.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with similar applications to indomethacin.
Uniqueness
This compound may exhibit unique properties that distinguish it from these similar compounds. These properties could include differences in chemical reactivity, biological activity, or potential applications. Detailed comparative studies would be necessary to highlight these unique aspects.
Properties
CAS No. |
12037-88-6 |
|---|---|
Molecular Formula |
Pb3U |
Molecular Weight |
8.6e+02 g/mol |
InChI |
InChI=1S/3Pb.U |
InChI Key |
TYTJYXCRRYRITA-UHFFFAOYSA-N |
Canonical SMILES |
[Pb].[Pb].[Pb].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


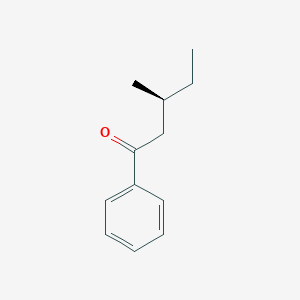
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)


![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
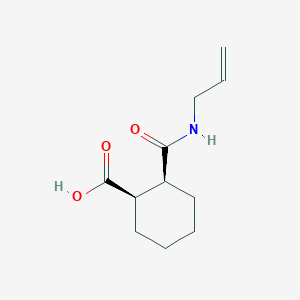
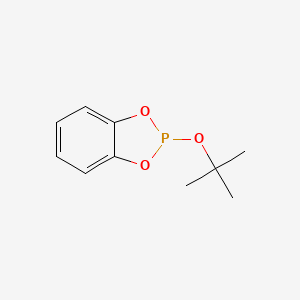
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
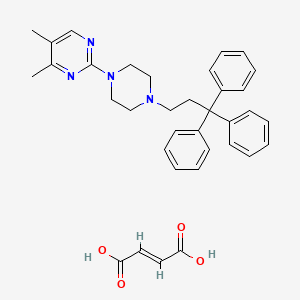
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
